5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC17889245
Molecular Formula: C13H14N2S
Molecular Weight: 230.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2S |
|---|---|
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | 5-propan-2-yl-1-prop-2-ynyl-3-thiophen-2-ylpyrazole |
| Standard InChI | InChI=1S/C13H14N2S/c1-4-7-15-12(10(2)3)9-11(14-15)13-6-5-8-16-13/h1,5-6,8-10H,7H2,2-3H3 |
| Standard InChI Key | IVIDUAGZLJQQSE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=NN1CC#C)C2=CC=CS2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-, 3-, and 5-positions. Key features include:
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1-position: A propargyl group (), introducing alkyne functionality.
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3-position: A thiophen-2-yl group, contributing aromaticity and sulfur-based reactivity.
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5-position: An isopropyl group (), enhancing steric bulk and lipophilicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.33 g/mol |
| IUPAC Name | 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole |
| SMILES | CC(C)C1=CC(=NN1CC#C)C2=CSC=C2 |
| InChI Key | IVIDUAGZLJQQSE-UHFFFAOYSA-N |
| Solubility | Soluble in ethanol, dichloromethane |
| Purity | ≥95% (typical commercial grade) |
The thiophene moiety enhances electron-richness, facilitating π-π stacking interactions, while the alkyne group offers sites for click chemistry or cross-coupling reactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-isopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole involves sequential condensation and functionalization steps:
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Precursor Preparation:
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Isopropyl hydrazine reacts with a ketone precursor (e.g., 3-thiophen-2-yl-1H-pyrazole-5-carbaldehyde) under acidic conditions to form the pyrazole core.
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Propargyl bromide is introduced via nucleophilic substitution to attach the alkyne group at the 1-position.
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Reaction Conditions:
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Solvents: Ethanol or dichloromethane.
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Catalysts: Triethylamine or potassium carbonate to deprotonate intermediates.
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Temperature: 60–80°C for 12–24 hours.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields the pure product.
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Table 2: Representative Synthesis Parameters
| Parameter | Detail |
|---|---|
| Starting Materials | Isopropyl hydrazine, propargyl bromide |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Reaction Time | 18 hours |
| Yield | 65–75% |
Chemical Reactivity and Functionalization
Reactivity Profiles
The compound’s reactivity is governed by its three distinct functional groups:
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Pyrazole Ring:
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Alkyne Group:
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Participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles.
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Susceptible to Sonogashira coupling with aryl halides for carbon-carbon bond formation.
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Thiophene Moiety:
Applications in Materials Science
Coordination Polymers and MOFs
The compound’s nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming metal-organic frameworks (MOFs) with applications in gas storage and catalysis.
Organic Electronics
Thiophene-containing derivatives are employed in organic semiconductors due to their charge-carrier mobility. This compound could serve as a building block for π-conjugated polymers .
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